molecular formula C5H6IN3O B13483046 3-iodo-1-methyl-1H-pyrazole-5-carboxamide

3-iodo-1-methyl-1H-pyrazole-5-carboxamide

Cat. No.: B13483046
M. Wt: 251.03 g/mol
InChI Key: CCTMPMXAWUDMRO-UHFFFAOYSA-N
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Description

3-Iodo-1-methyl-1H-pyrazole-5-carboxamide is a heterocyclic compound that belongs to the pyrazole family. Pyrazoles are known for their versatile applications in organic synthesis and medicinal chemistry. This compound is characterized by the presence of an iodine atom at the 3-position, a methyl group at the 1-position, and a carboxamide group at the 5-position of the pyrazole ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-iodo-1-methyl-1H-pyrazole-5-carboxamide typically involves the iodination of 1-methyl-1H-pyrazole-5-carboxamide. One common method is the treatment of N-propargyl-N’-tosylhydrazines with molecular iodine in the presence of sodium bicarbonate, which provides 5-substituted 4-iodo-1-tosylpyrazoles in good yields . The reaction conditions are generally mild, and the process can be carried out at room temperature.

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. the general approach involves large-scale iodination reactions under controlled conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

3-Iodo-1-methyl-1H-pyrazole-5-carboxamide undergoes various chemical reactions, including:

    Substitution Reactions: The iodine atom can be substituted with other nucleophiles under appropriate conditions.

    Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, although specific conditions and reagents may vary.

    Cyclization Reactions: The pyrazole ring can be involved in cyclization reactions to form more complex heterocyclic structures.

Common Reagents and Conditions

    Substitution: Common reagents include nucleophiles such as amines, thiols, and halides.

    Oxidation: Reagents like hydrogen peroxide or potassium permanganate can be used.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly employed.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various derivatives with different functional groups replacing the iodine atom.

Scientific Research Applications

3-Iodo-1-methyl-1H-pyrazole-5-carboxamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-iodo-1-methyl-1H-pyrazole-5-carboxamide involves its interaction with specific molecular targets. For instance, similar compounds like 3-methyl-1H-pyrazole-5-carboxylic acid act as potent and selective inhibitors of D-amino acid oxidase, protecting cells from oxidative stress . The exact molecular targets and pathways for this compound may vary depending on its specific application.

Comparison with Similar Compounds

Similar Compounds

  • 3-Methyl-1H-pyrazole-5-carboxylic acid
  • 3-Iodo-1H-pyrazole
  • 1-Methyl-1H-pyrazole-5-carboxamide

Uniqueness

3-Iodo-1-methyl-1H-pyrazole-5-carboxamide is unique due to the presence of the iodine atom, which can significantly influence its reactivity and biological activity. The iodine atom can participate in various substitution reactions, making the compound a versatile intermediate in organic synthesis.

Properties

Molecular Formula

C5H6IN3O

Molecular Weight

251.03 g/mol

IUPAC Name

5-iodo-2-methylpyrazole-3-carboxamide

InChI

InChI=1S/C5H6IN3O/c1-9-3(5(7)10)2-4(6)8-9/h2H,1H3,(H2,7,10)

InChI Key

CCTMPMXAWUDMRO-UHFFFAOYSA-N

Canonical SMILES

CN1C(=CC(=N1)I)C(=O)N

Origin of Product

United States

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